molecular formula C10H9BrFN5 B8433239 4-N-(2-amino-5-bromo-4-fluorophenyl)pyrimidine-2,4-diamine

4-N-(2-amino-5-bromo-4-fluorophenyl)pyrimidine-2,4-diamine

Cat. No. B8433239
M. Wt: 298.11 g/mol
InChI Key: XGKSOFMENMYCQS-UHFFFAOYSA-N
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Patent
US08901313B2

Procedure details

To a solution of 4-N-(5-bromo-4-fluoro-2-nitrophenyl)pyrimidine-2,4-diamine (713 mg, 2.17 mmol) in ethanol (30 mL) was added tin(II) chloride dihydrate (1.72 g, 7.61 mmol) The reaction mixture was stirred at 60° C. for 1 hr. Upon completion, reaction mixture was evaporated to dryness and added to ice water (20 mL). The pH was adjusted to pH10 using sat Na2CO3 solution (30 mL) and EtOAc (30 mL) was added. Saturated Rochelle's salt (20 mL) was added and the mixture stirred until separate layers were observed. The organic layer was separated and the aqueous layer extracted with EtOAc (2×5 mL). Combined organics were washed with saturated Rochelles salt (15 mL) followed by brine solution (15 mL) and dried over Na2SO4, filtered and concentrated in vacuo to afford the title compound as a pale orange solid (500 mg, 68.7% yield); 1H NMR (250 MHz, DMSO) delta 8.11 (s, 1H), 7.75 (d, J=5.7 Hz, 1H), 7.37 (d, J=7.6 Hz, 1H), 6.67 (d, J=11.1 Hz, 1H), 6.08 (s, 2H), 5.75 (d, J=5.7 Hz, 1H), 5.37 (s, 2H); LC-MS: m/z+299.75 (M+H)+.
Name
4-N-(5-bromo-4-fluoro-2-nitrophenyl)pyrimidine-2,4-diamine
Quantity
713 mg
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
68.7%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([F:19])=[CH:4][C:5]([N+:16]([O-])=O)=[C:6]([NH:8][C:9]2[CH:14]=[CH:13][N:12]=[C:11]([NH2:15])[N:10]=2)[CH:7]=1.O.O.[Sn](Cl)Cl>C(O)C>[NH2:16][C:5]1[CH:4]=[C:3]([F:19])[C:2]([Br:1])=[CH:7][C:6]=1[NH:8][C:9]1[CH:14]=[CH:13][N:12]=[C:11]([NH2:15])[N:10]=1 |f:1.2.3|

Inputs

Step One
Name
4-N-(5-bromo-4-fluoro-2-nitrophenyl)pyrimidine-2,4-diamine
Quantity
713 mg
Type
reactant
Smiles
BrC=1C(=CC(=C(C1)NC1=NC(=NC=C1)N)[N+](=O)[O-])F
Name
Quantity
1.72 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion, reaction mixture
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
ADDITION
Type
ADDITION
Details
added to ice water (20 mL)
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
Saturated Rochelle's salt (20 mL) was added
STIRRING
Type
STIRRING
Details
the mixture stirred
CUSTOM
Type
CUSTOM
Details
until separate layers
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with EtOAc (2×5 mL)
WASH
Type
WASH
Details
Combined organics were washed with saturated Rochelles salt (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)F)Br)NC1=NC(=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 68.7%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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